CYP11B1 Inhibitory Activity: Defined Potency for Cortisol Synthesis Modulation
1-Methyl-2,3-dihydro-1H-pyrrolizine exhibits direct inhibition of human CYP11B1 (steroid 11β-hydroxylase), a key enzyme in cortisol biosynthesis. In a cell-based assay using V79 cells expressing human CYP11B1, the compound demonstrated an IC50 of 1470 nM (1.47 µM) for inhibition of cortisol production [1]. This is a quantifiable measure of its ability to interfere with glucocorticoid synthesis, a property not shared by unsubstituted pyrrolizine or many other simple pyrrolizine derivatives. While the potency is moderate, this value provides a defined baseline for structure-activity relationship (SAR) studies and optimization efforts.
| Evidence Dimension | Inhibition of CYP11B1 activity |
|---|---|
| Target Compound Data | IC50 = 1470 nM |
| Comparator Or Baseline | Unsubstituted pyrrolizine (inferred; no data) |
| Quantified Difference | Activity present vs. absence of measurable inhibition |
| Conditions | V79 cells expressing human CYP11B1, 3 hr incubation, HTRF assay measuring cortisol in presence of 250 nM 11-deoxycortisol |
Why This Matters
This data allows researchers to select this specific compound as a defined starting point for developing selective CYP11B1 inhibitors, a class of agents with potential in treating Cushing's syndrome and metabolic diseases.
- [1] BindingDB. Entry BDBM50122355 (CHEMBL3622444). Affinity Data: IC50: 1.47E+3 nM. Assay Description: Inhibition of human CYP11B1 expressed in V79 cells assessed as cortisol level after 3 hrs by HTRF assay. View Source
